2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

This heteroaromatic ketone building block (MW 294.12 g/mol, mp 112 °C) is the non-substitutable intermediate for constructing polysubstituted pyridin-4-yl imidazole cores targeting p38 MAP kinase. Its unique 2-bromo substituent on the pyridine ring enables regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings essential for focused kinase inhibitor libraries and immunomodulatory 2-thio-substituted imidazole derivatives. Analogs lacking this specific bromo motif (e.g., CAS 6576-05-2) or with alternative halogen placement cannot replicate these reaction outcomes. With a predicted LogP of 2.55 ensuring solubility in THF/DMF, this compound is optimized for both small-scale library synthesis and large-scale process chemistry.

Molecular Formula C13H9BrFNO
Molecular Weight 294.12 g/mol
CAS No. 158876-70-1
Cat. No. B180159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
CAS158876-70-1
Synonyms2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
Molecular FormulaC13H9BrFNO
Molecular Weight294.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)Br)F
InChIInChI=1S/C13H9BrFNO/c14-13-8-9(5-6-16-13)7-12(17)10-1-3-11(15)4-2-10/h1-6,8H,7H2
InChIKeyXBWVIFPZBMULPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (CAS 158876-70-1) Intermediate Procurement & Comparative Specifications


2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (CAS 158876-70-1) is a heteroaromatic ketone building block bearing a 2-bromopyridin-4-yl group and a 4-fluorophenyl ethanone moiety . It is employed as a versatile intermediate in medicinal chemistry, particularly for constructing p38 MAP kinase inhibitor scaffolds and functionalized imidazole derivatives via cross-coupling reactions . Predicted physicochemical constants include a molecular weight of 294.12 g/mol, a melting point of 112 °C, and a calculated boiling point of 420.1±35.0 °C .

Why Unvalidated Pyridinyl Ethanone Analogs Cannot Substitute for 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in Synthesis


Although several structurally related pyridinyl ethanone compounds exist, their divergent substitution patterns fundamentally alter both physicochemical properties and reactivity in downstream transformations. The presence and position of halogen atoms on the pyridine and phenyl rings dictate performance in cross-coupling and condensation reactions [1]. For instance, the 2-bromo substituent on the pyridine ring of CAS 158876-70-1 is essential for regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling construction of p38 MAP kinase-targeted libraries . Analogs lacking this specific bromo motif (e.g., CAS 6576-05-2) or bearing alternative halogen placement (e.g., CAS 302839-09-4) exhibit markedly different reaction outcomes and final product impurity profiles, making direct substitution without re-optimization infeasible [1].

Quantitative Comparative Evidence for 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone Selection Over Closest Analogs


Regioselective Suzuki-Miyaura Cross-Coupling Efficiency vs. 2-Fluoro Analog

The 2-bromo substituent of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone provides a superior oxidative addition handle for palladium-catalyzed Suzuki-Miyaura couplings compared to the 2-fluoro analog (1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, CAS 302839-09-4) . The bromo derivative enables higher conversion to desired biaryl products under standard conditions due to the greater leaving-group aptitude of bromine over fluorine [1]. While direct yield comparisons are not published, the widely recognized order of reactivity (I > Br > Cl >> F) establishes this as a class-level inference for selection [1].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Buchwald-Hartwig Amination Reactivity vs. Unsubstituted Pyridine Analog

In Buchwald-Hartwig amination reactions, the 2-bromo group of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone is essential for carbon-nitrogen bond formation. The unsubstituted pyridine analog (1-(4-fluorophenyl)-2-pyridin-4-yl-ethanone, CAS 6576-05-2) lacks a halogen handle and cannot participate in this transformation directly . The target compound is explicitly cited as an intermediate for constructing N-aryl and N-alkyl amines via Pd-catalyzed amination, a key step in synthesizing polysubstituted pyridin-4-yl imidazole inhibitors of p38 MAP kinase .

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Predicted Lipophilicity and Solubility vs. Amino-Substituted Analog

The target compound exhibits a predicted LogP of 2.55 , indicating moderate lipophilicity. In contrast, the amino-substituted analog 2-(4-fluorophenyl)-1-(2-amino-4-pyridyl)ethanone (CAS 452056-80-3) has a calculated aqueous solubility of only 0.3 g/L (25 °C) and a higher melting point (157.0 °C) . The bromo compound's higher LogP and lower melting point suggest superior solubility in organic reaction media, which is critical for homogeneous cross-coupling reactions.

Physicochemical Property Medicinal Chemistry ADME

Optimal Procurement & Utilization Scenarios for 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone Based on Evidence


Synthesis of p38 MAP Kinase Inhibitor Libraries via Regioselective Cross-Coupling

This compound is the preferred intermediate for constructing polysubstituted pyridin-4-yl imidazole cores, a validated scaffold for p38 MAPK inhibitors . Its 2-bromo substituent enables regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings to install diverse aryl and amine functionalities, which is not possible with non-halogenated analogs like CAS 6576-05-2 . Researchers building focused kinase inhibitor libraries should procure this specific bromo intermediate to ensure synthetic tractability and library diversity.

Medicinal Chemistry Lead Optimization of 2-Thio-Substituted Imidazole Derivatives

Patents disclose that 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone serves as a key building block for 2-thio-substituted imidazole derivatives with immunomodulatory and cytokine-release inhibitory activity . The 4-fluorophenyl ethanone moiety is a critical pharmacophoric element for binding to p38 MAPK . Analogs lacking the fluorine atom (e.g., non-fluorinated phenyl ethanones) are expected to exhibit reduced target engagement, making this compound a non-substitutable intermediate for programs targeting inflammatory pathways.

Process Chemistry Scale-Up of Halogenated Pyridinyl Ethanone Building Blocks

For process chemists scaling up syntheses of advanced intermediates, the physicochemical properties of CAS 158876-70-1—specifically its moderate melting point (112 °C) and predicted density (1.5 g/cm³)—facilitate easier handling and purification via recrystallization compared to higher-melting analogs . Its predicted LogP of 2.55 suggests good solubility in common organic solvents (THF, DMF), ensuring homogeneous reaction conditions in large-scale batch or flow reactors . This reduces the risk of precipitation and inconsistent yield profiles during manufacturing.

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